
(4-Methoxyphenyl)-L3-iodanediyl diacetate
Descripción general
Descripción
Molecular Structure Analysis
The IUPAC name for this compound is bis(acetyloxy)(4-methoxyphenyl)-lambda~3~-iodane . The InChI code for this compound is 1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
“(4-Methoxyphenyl)-L3-iodanediyl diacetate” is a solid at room temperature .Aplicaciones Científicas De Investigación
Photoluminescent Properties
A study on the photoluminescent properties of europium complexes with methoxy derivatives, including 2′-hydroxy-4′-methoxy-2-phenylacetophenone, revealed that these complexes emit red luminescence upon exposure to UV light. This property suggests potential applications in optical devices and solid-state lamps for general illumination (Kumar et al., 2008).
Organic and Organometallic Syntheses
Lawesson's reagent, which includes 2,4-bis(p-methoxyphenyl)-1,3-dithiaphosphetane-2,4-disulfide, is used in organic and organometallic syntheses. It is employed in thionations of carbonyl-containing compounds and various applications such as cyclizations and syntheses of heterocyclic compounds (Jesberger et al., 2003).
Synthesis of Indole and Quinoline Derivatives
A study demonstrated the utility of nitrogen-tethered 2-methoxyphenols in synthesizing indole and quinoline derivatives. The methodology involved the use of phenyliodine(III) diacetate, indicating the significance of methoxyphenol derivatives in the synthesis of complex alkaloid structures (Quideau et al., 2001).
Corrosion Inhibition
Research on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) showed that it effectively inhibits acidic corrosion of mild steel, suggesting its application in corrosion control (Bentiss et al., 2009).
Novel Annulated Products Synthesis
The synthesis of novel heterocyclic systems, such as 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, from 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide highlights the importance of methoxyphenyl derivatives in creating new chemical structures (Deady & Devine, 2006).
Controlled Release Systems
The encapsulation of dibenzylideneacetone (DBA) analogs in poly(lactic acid) (PLA) membranes for potential applications in controlled drug release systems and tissue engineering demonstrates the versatility of methoxyphenyl derivatives in biomedical applications (Alcántara Blanco et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
[acetyloxy-(4-methoxyphenyl)-λ3-iodanyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAKGIRAVDYCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=C(C=C1)OC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)-L3-iodanediyl diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
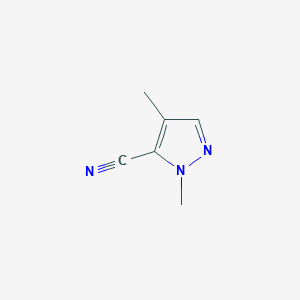


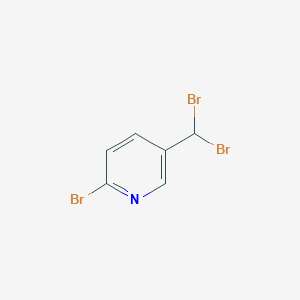
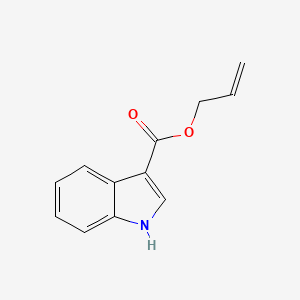
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
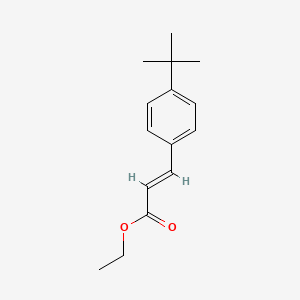



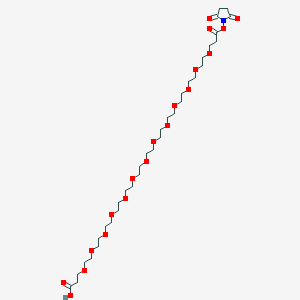
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)